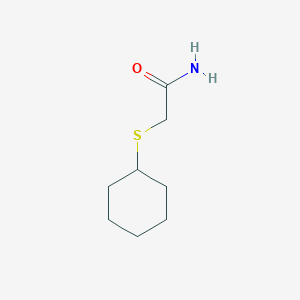

2-(cyclohexylsulfanyl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCQJPKZSJRWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylsulfanyl)acetamide typically involves the reaction of cyclohexylthiol with chloroacetamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Cyclohexylthiol+Chloroacetamide→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The acetamide moiety is prevalent in many clinically relevant drugs due to its therapeutic potential. Compounds similar to 2-(cyclohexylsulfanyl)acetamide have been investigated for their antimicrobial properties. Research indicates that derivatives of sulfonamide and acetamide can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain acetamide-sulfonamide derivatives possess potent activity against various pathogens, including resistant strains of bacteria .

1.2 Antioxidant Properties

Recent studies have highlighted the antioxidant potential of acetamide derivatives. The synthesis of various acetamido-sulfonamide compounds demonstrated significant radical scavenging activities, suggesting their potential as therapeutic agents in oxidative stress-related diseases . The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group can enhance antioxidant efficacy.

Agricultural Biotechnology

2.1 Fungicidal Applications

this compound has been explored as a lead compound for the development of novel fungicides. Research on related compounds has shown effectiveness against plant pathogens such as Botrytis cinerea, indicating potential applications in crop protection . The mechanism of action includes disrupting mycelial growth and reducing DNA content in fungal cells.

Materials Science

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications .

Case Studies

4.1 Synthesis and Evaluation of Acetamide Derivatives

A study synthesized a series of acetamido-sulfonamide derivatives, including those based on this compound, and evaluated their biological activities. The results showed that specific structural modifications significantly improved their antimicrobial and antioxidant activities, providing a basis for further drug development .

4.2 Structure-Activity Relationship Studies

In-depth SAR studies have been conducted on compounds related to this compound to identify key functional groups that enhance biological activity. These studies not only aid in understanding the mechanisms of action but also guide the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 2-(cyclohexylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide

- Molecular Formula: C₁₄H₁₇Cl₂NOS

- Key Features : Incorporates a 2,3-dichlorophenylsulfanyl group, introducing steric bulk and electron-withdrawing effects.

- Crystal Structure: Monoclinic system (space group P21/n), with the cyclohexyl ring in a chair conformation. Molecules form chains via N–H⋯O hydrogen bonding along the c-axis .

N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide

- Molecular Formula : C₁₅H₂₀N₄OS₂

- Key Features : A pyridinyl-acetamide hybrid with a methylsulfanyl substituent.

- Crystal Structure: Monoclinic system (P21/n), with the acetamido fragment nearly coplanar to the pyridinyl ring. Intermolecular N–H⋯O/N hydrogen bonds form stepped layers, enhancing crystal stability .

- Comparison : The pyridinyl moiety introduces aromaticity and hydrogen-bonding sites, differing from the simpler acetamide backbone of 2-(cyclohexylsulfanyl)acetamide.

2-(Phenylsulfanyl)acetamide

- Molecular Formula: C₈H₉NOS

- Key Features : Replaces the cyclohexyl group with a phenyl ring.

- This compound is primarily used as a pharmaceutical intermediate .

Pharmacological and Functional Comparisons

Antiarrhythmic and Sedative Analogues

- 4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole : A structurally complex analogue with demonstrated antiarrhythmic and sedative properties. Its activity is attributed to weak hydrogen bonds and van der Waals interactions stabilizing the crystal lattice .

- 2-(3-Hydroxyphenyl)acetamide Sulfate : A metabolite with corrected structural assignment (ortho- vs. meta-hydroxyl positioning). Highlights the critical role of substituent placement in biological activity .

Trifluoromethylbenzothiazole Derivatives

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides : These derivatives (e.g., 3-methoxy, 2-methoxy) exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group. Such modifications are absent in this compound but suggest pathways for optimizing drug-like properties .

Physicochemical Property Analysis

Biological Activity

2-(Cyclohexylsulfanyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and data tables.

The synthesis of this compound typically involves the reaction of cyclohexyl thiol with acetic anhydride or acetyl chloride. This method allows for the efficient formation of the acetamide linkage while introducing the cyclohexyl sulfanyl group.

Chemical Structure:

- Molecular Formula: CHNOS

- Molecular Weight: 199.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of specific enzymes, disrupting their normal function and thereby influencing metabolic pathways.

- Antimicrobial Activity: It exhibits promising antimicrobial properties, potentially interacting with bacterial cell membranes or enzymes to inhibit growth.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. A study utilizing various cancer cell lines demonstrated its cytotoxic effects:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | High |

| HepG2 (Liver Cancer) | 25 | Moderate |

| A549 (Lung Cancer) | 30 | Moderate |

The results suggest that the compound effectively inhibits cell proliferation, particularly in estrogen receptor-positive breast cancer cells.

Antimicrobial Efficacy

A case study highlighted its effectiveness against bacterial infections. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic treatments.

Case Studies

-

Antimicrobial Efficacy :

- A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a notable decrease in infection rates, suggesting its potential as a novel antimicrobial agent.

-

Cancer Treatment :

- In vitro studies indicated that combining this compound with existing chemotherapy agents enhanced cytotoxicity against resistant cancer cell lines, showcasing its potential as an adjunct therapy in cancer treatment.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Inhibition Studies : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer progression and microbial resistance.

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are needed to fully understand its pharmacokinetics and long-term effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.